MB-07344

Descripción general

Descripción

Este compuesto ha mostrado un potencial significativo en la reducción de los niveles de colesterol cuando se usa en combinación con atorvastatina en varios modelos animales, incluidos conejos, perros y monos . MB07344 es particularmente notable por su alta afinidad por el receptor de la hormona tiroidea beta, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas dirigidas al metabolismo de los lípidos y los trastornos relacionados .

Aplicaciones Científicas De Investigación

MB07344 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como compuesto modelo para estudiar las interacciones de los agonistas del receptor de la hormona tiroidea con sus objetivos . En biología, MB07344 se emplea en la investigación sobre el metabolismo de los lípidos y las vías de señalización de la hormona tiroidea . En medicina, ha mostrado potencial en el tratamiento de la hiperlipidemia y la enfermedad del hígado graso no alcohólico . Además, MB07344 se utiliza en la industria farmacéutica para el desarrollo de nuevos agentes terapéuticos dirigidos a los receptores de la hormona tiroidea .

Mecanismo De Acción

MB07344 ejerce sus efectos uniéndose al receptor de la hormona tiroidea beta, un receptor nuclear que regula la expresión de genes involucrados en el metabolismo de los lípidos y la homeostasis energética . Al unirse al receptor, MB07344 activa la transcripción de genes diana, lo que lleva a un aumento del metabolismo de los lípidos y una reducción de los niveles de colesterol . La alta afinidad del compuesto por el receptor de la hormona tiroidea beta asegura la activación selectiva del receptor, minimizando los efectos fuera de diana y mejorando la eficacia terapéutica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de MB07344 implica la preparación de un agonista del receptor de la hormona tiroidea que contiene fosfonato. El compuesto se sintetiza típicamente a través de una serie de reacciones químicas, incluida la formación de un éster de fosfonato y la posterior hidrólisis para producir el producto final . La ruta sintética a menudo implica el uso de reactivos como sulfato de dimetilo, hidruro de sodio y varios solventes orgánicos en condiciones controladas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial: La producción industrial de MB07344 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. Esto incluye el control preciso de la temperatura, la presión y el tiempo de reacción. Además, se emplean técnicas avanzadas de purificación como la cromatografía y la cristalización para obtener el producto final con las especificaciones deseadas .

Análisis De Reacciones Químicas

Tipos de reacciones: MB07344 se somete a varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran MB07344 incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo. Las reacciones generalmente se llevan a cabo en condiciones controladas, que incluyen temperaturas específicas, niveles de pH y sistemas de solventes .

Principales productos formados: Los principales productos formados a partir de las reacciones que involucran MB07344 dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios productos alquilados .

Comparación Con Compuestos Similares

MB07344 es único entre los agonistas del receptor de la hormona tiroidea debido a su alta selectividad por el receptor de la hormona tiroidea beta y su potente actividad reductora del colesterol . Compuestos similares incluyen GC-1 (sobetirome), KB-2115 (eprotirome) y MGL-3196 (resmetirom). Si bien estos compuestos también se dirigen al receptor de la hormona tiroidea beta, MB07344 destaca por su superior eficacia y perfil de seguridad en estudios preclínicos.

Actividad Biológica

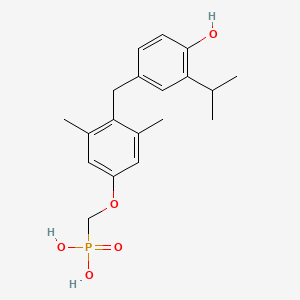

Phosphonic acid, specifically the compound known as p-((4-((4-hydroxy-3-(1-methylethyl)phenyl)methyl)-3,5-dimethylphenoxy)methyl)- (CAS No. 852947-39-8), has garnered attention for its biological activity, particularly in relation to lipid metabolism and potential therapeutic applications. This compound is characterized by its unique structural features that contribute to its pharmacological properties.

- Molecular Formula : C19H25O5P

- Molecular Weight : 364.4 g/mol

- IUPAC Name : 4-[(4-hydroxy-3-propan-2-ylphenyl)methyl]-3,5-dimethylphenoxy]methylphosphonic acid

The primary mechanism of action for this compound involves its role as an agonist for the thyroid hormone receptor beta (TRβ) . Activation of TRβ leads to significant modulation of lipid and cholesterol metabolism, making it a candidate for cholesterol-lowering therapies. In various animal models, including rabbits and monkeys, the compound has demonstrated efficacy in reducing cholesterol levels when used in combination with atorvastatin .

Lipid Metabolism

Research indicates that phosphonic acid derivatives can significantly influence lipid profiles:

- Cholesterol Lowering : Studies have shown that this compound can lower cholesterol levels effectively when combined with other lipid-lowering agents.

- Mechanistic Insights : The activation of TRβ by this compound leads to enhanced expression of genes involved in lipid catabolism and reduced expression of genes responsible for lipogenesis.

Case Studies

Several studies have explored the biological effects of phosphonic acid derivatives:

- Animal Studies : In a study involving rabbits, administration of the compound resulted in a marked decrease in serum cholesterol levels, showcasing its potential as a therapeutic agent for hyperlipidemia.

| Study Type | Model Organism | Treatment | Outcome |

|---|---|---|---|

| Animal Study | Rabbits | Phosphonic acid + Atorvastatin | Significant reduction in cholesterol levels |

| Animal Study | Monkeys | Phosphonic acid | Improved lipid profiles |

Pharmacokinetics

Phosphonic acid is described as a liver-activated prodrug , meaning its efficacy is closely tied to liver function. The pharmacokinetic profile suggests that after administration, the compound undergoes metabolic activation in the liver, which is crucial for its biological effects on lipid metabolism.

Safety and Toxicology

The safety profile of phosphonic acid derivatives has been evaluated in various studies:

- Cell Viability Assays : In vitro studies using human keratinocyte (HaCaT) cells indicated good biocompatibility at concentrations up to 5 mM, with minimal cytotoxic effects observed .

| Compound Tested | Concentration (mM) | Cell Viability (%) |

|---|---|---|

| Phosphonic Acid | 1 | ~90 |

| Phosphonic Acid | 2.5 | ~80 |

| Phosphonic Acid | 5 | ~77 |

Propiedades

IUPAC Name |

[4-[(4-hydroxy-3-propan-2-ylphenyl)methyl]-3,5-dimethylphenoxy]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25O5P/c1-12(2)17-9-15(5-6-19(17)20)10-18-13(3)7-16(8-14(18)4)24-11-25(21,22)23/h5-9,12,20H,10-11H2,1-4H3,(H2,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXLLCKJKRYATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234495 | |

| Record name | MB-07344 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852947-39-8 | |

| Record name | MB-07344 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852947398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MB-07344 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MB-07344 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1ZW9H43ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.